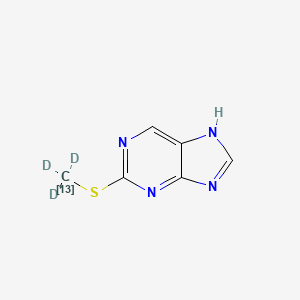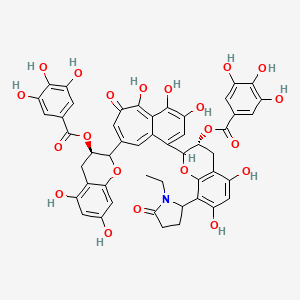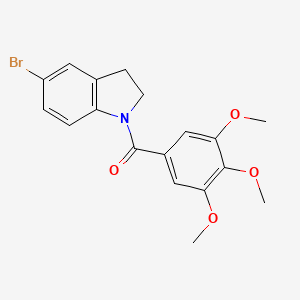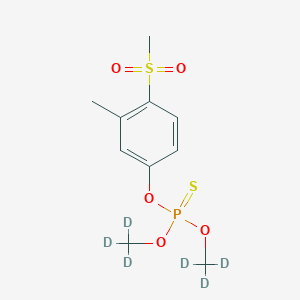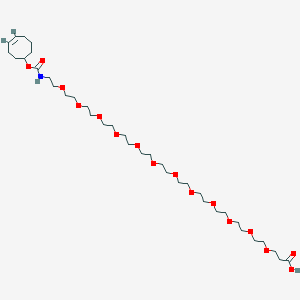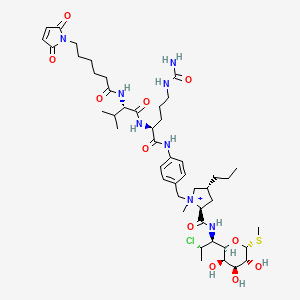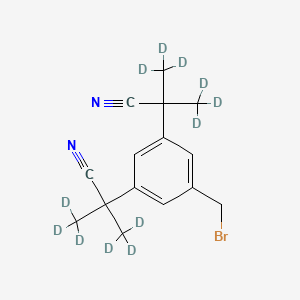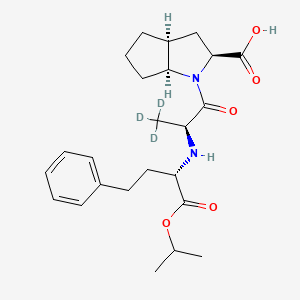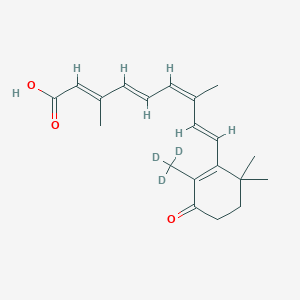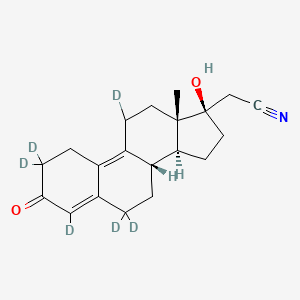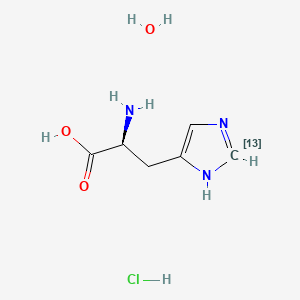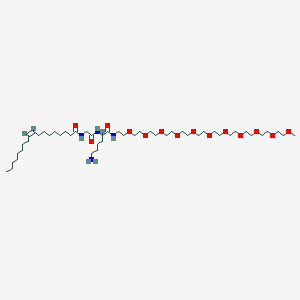
Oleoyl-Gly-Lys-N-(m-PEG11)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleoyl-Gly-Lys-N-(m-PEG11) is a cleavable linker containing 11 units of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting the antibody to the cytotoxic drug, ensuring the targeted delivery of the drug to cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oleoyl-Gly-Lys-N-(m-PEG11) involves multiple steps, starting with the preparation of the oleoyl group, followed by the conjugation of glycine and lysine, and finally the attachment of the PEG units. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of Oleoyl-Gly-Lys-N-(m-PEG11) is scaled up using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction conditions and the final product .
Análisis De Reacciones Químicas
Types of Reactions: Oleoyl-Gly-Lys-N-(m-PEG11) undergoes various chemical reactions, including:
Cleavage Reactions: The PEG linker can be cleaved under specific conditions, releasing the cytotoxic drug from the antibody.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Cleavage Reactions: Typically involve acidic or enzymatic conditions to break the PEG linker.
Substitution Reactions: Often require the use of nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include the free cytotoxic drug and the modified antibody, which can then exert its therapeutic effects .
Aplicaciones Científicas De Investigación
Oleoyl-Gly-Lys-N-(m-PEG11) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Oleoyl-Gly-Lys-N-(m-PEG11) involves its role as a linker in ADCs. The compound connects the antibody to the cytotoxic drug, ensuring that the drug is delivered specifically to cancer cells. Upon reaching the target cells, the PEG linker is cleaved, releasing the cytotoxic drug, which then exerts its therapeutic effects by inducing cell death .
Comparación Con Compuestos Similares
Valine-Citrulline Linker: Another cleavable linker used in ADCs, known for its stability and efficient drug release.
Maleimide Linker: Commonly used in bioconjugation, providing a stable and specific connection between molecules.
Uniqueness: Oleoyl-Gly-Lys-N-(m-PEG11) is unique due to its 11-unit PEG structure, which provides enhanced solubility and stability compared to other linkers. This structure also allows for more efficient drug delivery and release, making it a valuable tool in the development of ADCs .
Propiedades
Fórmula molecular |
C49H96N4O14 |
|---|---|
Peso molecular |
965.3 g/mol |
Nombre IUPAC |
(Z)-N-[2-[[6-amino-1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]octadec-9-enamide |
InChI |
InChI=1S/C49H96N4O14/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-47(54)52-45-48(55)53-46(20-18-19-22-50)49(56)51-23-24-58-27-28-60-31-32-62-35-36-64-39-40-66-43-44-67-42-41-65-38-37-63-34-33-61-30-29-59-26-25-57-2/h10-11,46H,3-9,12-45,50H2,1-2H3,(H,51,56)(H,52,54)(H,53,55)/b11-10- |
Clave InChI |
FEBIFSVLSANPBF-KHPPLWFESA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


